molecular formula C9H12N2O4S B3031817 Diethyl 4-aminoisothiazole-3,5-dicarboxylate CAS No. 72632-87-2

Diethyl 4-aminoisothiazole-3,5-dicarboxylate

Cat. No.: B3031817
CAS No.: 72632-87-2
M. Wt: 244.27 g/mol
InChI Key: WOGOCIDRKQQKBG-UHFFFAOYSA-N
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Description

Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol It is known for its unique structure, which includes an isothiazole ring substituted with amino and diethyl ester groups

Scientific Research Applications

Diethyl 4-aminoisothiazole-3,5-dicarboxylate has a wide range of scientific research applications:

Preparation Methods

The synthesis of Diethyl 4-aminoisothiazole-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a thioamide, with diethyl oxalate in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Diethyl 4-aminoisothiazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of Diethyl 4-aminoisothiazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Diethyl 4-aminoisothiazole-3,5-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

diethyl 4-amino-1,2-thiazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-5(10)7(16-11-6)9(13)15-4-2/h3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGOCIDRKQQKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360686
Record name SBB014101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72632-87-2
Record name SBB014101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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